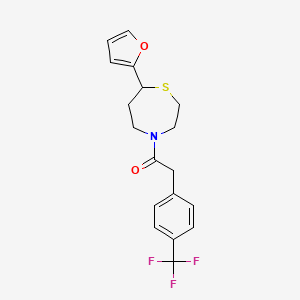

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)12-17(23)22-8-7-16(25-11-9-22)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCHORZSRZXCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the furan and thiazepane intermediates. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The thiazepane ring is often formed via a cyclization reaction involving a thiol and an amine. The final step involves the coupling of the furan and thiazepane intermediates with the trifluoromethyl-substituted phenyl group under suitable conditions, such as the use of a strong base or a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride).

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies involving the reactivity of furan and thiazepane rings.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

Medicine: Due to the presence of the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of drugs, this compound could be explored for its pharmacological properties.

Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and thiazepane rings could facilitate binding to hydrophobic pockets, while the trifluoromethyl group could enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Key Observations :

- Core Heterocycles : The 1,4-thiazepane ring in the target compound offers conformational flexibility distinct from smaller rings (e.g., piperazine in BP 3998) or fused systems (e.g., benzothiazine in ). Larger rings like thiazepanes may enhance binding to proteins with extended active sites.

- Substituent Effects: The trifluoromethyl group in the target compound and BP 3998 improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogues like the phenylsulfonyl group in .

Physicochemical Properties

Hypothetical properties of the target compound were inferred from analogues:

*Calculations based on structural analogues. Direct experimental data are unavailable.

Potential Bioactivity

- Antifungal/Antimicrobial Activity: Thiazepane and triazole derivatives are known for antifungal properties (e.g., triazoles in ).

- CNS Modulation : Piperazine and thiazepane rings are common in neuroactive compounds (e.g., antipsychotics) due to their ability to cross the blood-brain barrier .

- Kinase Inhibition: The trifluoromethylphenyl-ethanone motif is prevalent in kinase inhibitors targeting cancers or inflammatory diseases .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound that has garnered interest for its potential biological activities. The unique structural features of this compound, including the furan and thiazepane moieties, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure can be represented as follows:

Key Features:

- Furan Ring: Contributes to aromatic properties and potential interactions with biological systems.

- Thiazepane Structure: Enhances cyclic stability and may influence pharmacological properties.

- Trifluoromethyl Group: Often associated with increased lipophilicity and can enhance biological activity.

The biological activity of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Modulation: It may bind to specific receptors, altering signal transduction pathways.

- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial activity. For instance, studies on trifluoromethyl phenyl derivatives have demonstrated potent growth inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity | Minimum Inhibitory Concentration (MIC) | Toxicity |

|---|---|---|---|

| 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone | Antibacterial | To be determined | Low in vitro toxicity |

Case Studies

Several studies have focused on the biological effects of similar thiazepane derivatives:

- Study on Thiazepane Derivatives: A study demonstrated that thiazepane derivatives exhibited broad-spectrum antibacterial activity with low toxicity profiles when tested on human cell lines .

- In Vivo Studies: In vivo assessments showed no harmful effects at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile for further development .

Synthesis and Structural Analysis

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactions. Common synthetic routes include:

- Piperidine-Mediated Condensation: This method facilitates the formation of the thiazepane ring through reactions between furan derivatives and thiazolidine precursors.

Synthetic Route Overview:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Condensation | Piperidine |

| 2 | Cyclization | Base catalyst |

| 3 | Functionalization | Trifluoromethylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.